molecular formula C11H6F3NO3S B1462605 2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid CAS No. 886370-20-3

2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid

Cat. No. B1462605
M. Wt: 289.23 g/mol
InChI Key: UULXHMJUWYLKIY-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid” is a chemical compound with the CAS Number: 886370-20-3 . It has a molecular weight of 289.23 and its IUPAC name is 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid . The compound is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid” is represented by the linear formula: C11H6F3NO3S . The Inchi Code is 1S/C11H6F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-5-8(19-9)10(16)17/h1-5H,(H,16,17) .


Physical And Chemical Properties Analysis

“2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid” is a white to yellow solid . The storage temperature is +4C .

Scientific Research Applications

    Fluorophore Stabilization in Life Sciences

    • Field : Life Sciences, specifically fluorescence microscopy and single-molecule spectroscopy .
    • Application : Fluorophores, including “2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid”, are used in non-invasive studies on systems of biological importance .
    • Method : The application involves the use of fluorescence microscopy techniques. The fluorophores are excited by light and they re-emit light upon excitation .
    • Results : The use of fluorophores has enabled significant advancements in the field of life sciences, particularly in single molecule studies .

    Photoredox Catalysis

    • Field : Organic Chemistry .
    • Application : “2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid” might be used in photoredox catalysis .
    • Method : The application involves the use of a photoredox catalyst and visible light irradiation .
    • Results : The reactions have resulted in azidotrifluoromethoxylated products with isolated yields ranging from 28% to 72% .

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-5-8(19-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULXHMJUWYLKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200379
Record name 2-[4-(Trifluoromethoxy)phenyl]-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid

CAS RN

886370-20-3
Record name 2-[4-(Trifluoromethoxy)phenyl]-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886370-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Trifluoromethoxy)phenyl]-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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